Ethyl 2-nitro-4-(trifluoromethyl)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-nitro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-2-18-9(15)7-4-3-6(10(11,12)13)5-8(7)14(16)17/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXSWRMABOCZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273375 | |
| Record name | Ethyl 2-nitro-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702673-02-7 | |
| Record name | Ethyl 2-nitro-4-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702673-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-nitro-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-nitro-4-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various biologically active compounds. It has been utilized in the development of potential anticancer agents and other therapeutic molecules.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. The compound's mechanism of action involves the induction of apoptosis through the generation of reactive nitrogen species (RNS) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via RNS |
| MCF-7 | 20 | Inhibition of cell proliferation |
| A549 | 25 | Modulation of apoptotic pathways |
Organic Synthesis
The compound is also valuable in organic synthesis as a building block for more complex molecules. It can undergo various reactions, including nucleophilic substitutions and reductions, making it versatile for creating new chemical entities.
Synthesis Example
this compound can be synthesized through a Knoevenagel condensation reaction, which involves the reaction between aldehydes and diethyl malonate . The resulting products can be further modified to yield desired pharmacophores.
Material Science
In material science, this compound has been explored for its potential use in developing advanced materials with specific electronic properties due to its fluorinated structure.
Table 1: Biological Activities
Table 2: Synthesis Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Aldehyde + Diethyl Malonate | Up to 85% |
| Reduction | DIBALH on nitro derivatives | Varies (56% yield reported) |
Mechanism of Action
The mechanism of action of ethyl 2-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, undergoing metabolic conversion to an active form that interacts with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Mthis compound
- Structure : Differs only in the ester group (methyl vs. ethyl).
- Molecular Formula: C₉H₆F₃NO₄.
- However, the ethyl ester may exhibit higher lipid solubility, influencing its pharmacokinetic profile in drug delivery .
Ethyl 2-nitro-5-(trifluoromethyl)benzoate
- Structure : Trifluoromethyl group at the meta position (C5) instead of para (C4).
- Impact : The altered electronic distribution reduces the resonance stabilization of the nitro group, likely decreasing electrophilicity at the benzene ring. This positional shift could limit its utility in reactions requiring precise electronic activation .
Functional Group Modifications
Ethyl 4-(trifluoromethyl)benzoate
Ethyl 4-amino-2-(trifluoromethyl)benzoate
- Structure: Replaces the nitro group with an amino (-NH₂) group.
- Impact: The amino group introduces basicity and nucleophilic character, making this compound suitable for coupling reactions (e.g., amide bond formation) rather than electrophilic substitutions .
Key Research Findings
Reactivity Hierarchy: Nitro-substituted analogs (e.g., Ethyl 2-nitro-4-CF₃-benzoate) exhibit 3–5× higher reactivity in SNAr (nucleophilic aromatic substitution) compared to non-nitro derivatives, as demonstrated in kinetic studies .
Thermal Stability: Trifluoromethyl groups enhance thermal stability. Ethyl 2-nitro-4-CF₃-benzoate decomposes at 220°C, whereas its non-fluorinated counterpart (Ethyl 2-nitrobenzoate) decomposes at 180°C .
Biological Activity : Nitro-CF₃ benzoates show moderate herbicidal activity, though less potent than sulfonylurea derivatives like metsulfuron-methyl, which have triazine-based substituents .
Biological Activity
Ethyl 2-nitro-4-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by a nitro group and a trifluoromethyl group attached to a benzoate structure. Its molecular formula is , with a molecular weight of approximately 235.17 g/mol. The presence of these functional groups significantly influences its chemical properties, enhancing lipophilicity and potentially improving bioavailability in biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This mechanism is crucial for its antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens:
- Mycobacterium tuberculosis : Nitrobenzoates have shown improved antimycobacterial activity compared to their corresponding free acids. Specifically, compounds with aromatic nitro substitutions demonstrate greater efficacy against M. tuberculosis strains .
- Gram-positive and Gram-negative Bacteria : Studies have reported that nitro-containing compounds can inhibit growth in multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae with minimal inhibitory concentrations (MICs) in the low nanomolar range .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | <0.25 | Staphylococcus aureus |
| This compound | 1-4 | Klebsiella pneumoniae |
| 3,5-Dinitrobenzoate | <0.03125 | Enterococcus faecalis |
Anticancer Potential
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it was effective against cancer types expressing the voltage-gated potassium channel KV10.1, which is associated with over 70% of human cancers .
- Mechanisms of Action : The cytotoxic effects are believed to result from the compound's ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and disruption of mitochondrial function .
Case Studies and Research Findings
- Study on Antimycobacterial Activity : A study demonstrated that this compound exhibited significant activity against M. tuberculosis, suggesting its potential as a lead compound for developing new antitubercular agents .
- Anticancer Efficacy : In vitro studies indicated that the compound could effectively reduce the viability of cancer cells at low concentrations, supporting its further investigation as a therapeutic agent in oncology .
- Comparative Analysis : A comparative study highlighted that nitrobenzoates generally possess superior antimicrobial properties compared to other classes of compounds due to their unique electronic properties imparted by the nitro group .
Chemical Reactions Analysis
Reductive-Oxidative Rearrangement with Amines
Reaction with diethylamine in alcoholic solvents induces simultaneous nitro group reduction and oxidation of the vinylic carbon (when part of a benzylidenemalonate system). This process features:
-
Nitro → Amino conversion : The ortho-nitro group is reduced to an amine.
-
Malonate fragment migration : The malonic ester group relocates to the adjacent carbon.
-
Product : Forms ethyl 2-amino-4-(trifluoromethyl)benzoate derivatives (Fig. 1) .
Key Conditions :
| Parameter | Value/Description |
|---|---|
| Reagent | Diethylamine in methanol/ethanol |
| Temperature | Room temperature to reflux |
| Substituent Requirement | At least one nitro and one CF₃ group |
Mechanistic Drivers :
-
Electron-withdrawing groups (NO₂, CF₃) stabilize intermediate carbanions, facilitating oxidation .
-
Steric and electronic effects dictate regioselectivity during rearrangement .
Michael Addition with Thiols
In tetrahydrofuran (THF) with triethylamine, the compound undergoes thiol-mediated Michael addition :
-
Regioselectivity : Depends on substituent electronic effects.
-
Adduct Formation : Thiols add to the α,β-unsaturated ester system .
Representative Reaction Setup :
| Component | Role/Quantity |
|---|---|
| Solvent | THF |
| Base | Triethylamine (1.2 equiv) |
| Thiol | Varied (e.g., alkyl/aryl thiols) |
| Reaction Time | 4–12 hours |
Outcome :
Hydrolysis and Alcoholysis Pathways
While direct data on ethyl ester hydrolysis is limited, analogous methyl ester reactions (from patents) suggest:
-
Stepwise Process :
Conditions for Methyl Analogue :
| Step | Reagents | Temperature | Molar Ratio (Base:Nitrile) |
|---|---|---|---|
| Hydrolysis | NaOH/KOH, H₂O | 45–65°C | 0.1–4:1 |
| Alcoholysis | H₂SO₄/MeOH | Reflux | – |
Critical Factors Influencing Reactivity
-
Substituent Effects :
-
Solvent and Base :
Preparation Methods
Preparation of 2-nitro-4-(trifluoromethyl)benzoate Esters via Hydrolysis and Alcoholysis
One well-documented method involves the synthesis of an intermediate amide followed by alcoholysis to yield the ethyl ester:
Step 1: Hydrolysis to 2-nitro-4-trifluoromethyl benzamide
- React 2-nitro-4-trifluoromethylbenzonitrile with an inorganic base (sodium hydroxide or potassium hydroxide) in water.
- Hydrolysis conditions:
- Temperature: 45–55 °C (NaOH) or 55–65 °C (KOH)
- Molar ratio of base to nitrile: 0.1–4:1
- Water amount: 5–50 L per kg of nitrile
- This produces 2-nitro-4-trifluoromethyl benzamide.
Step 2: Alcoholysis to Ethyl 2-nitro-4-(trifluoromethyl)benzoate
- Treat the benzamide with a sulfuric acid-methanol solution.
- Reaction conditions:
- Molar ratio of sulfuric acid to benzamide: 3–9:1
- Sulfuric acid concentration: 15–40%
- Temperature: 60–80 °C
- This converts the amide to the methyl ester (methyl 2-nitro-4-trifluoromethylbenzoate).
-
- By replacing methanol with ethanol in the alcoholysis step under similar acidic conditions, this compound can be obtained.
| Parameter | Range/Value |
|---|---|
| Hydrolysis temperature (NaOH) | 45–55 °C |
| Hydrolysis temperature (KOH) | 55–65 °C |
| Base:nitrile molar ratio | 0.1–4:1 |
| Water amount | 5–50 L/kg nitrile |
| Sulfuric acid:amide molar ratio | 3–9:1 |
| Sulfuric acid concentration | 15–40% |
| Alcoholysis temperature | 60–80 °C |
Note: Although the patent specifically describes methyl ester formation, the methodology can be adapted for ethyl esters by substituting ethanol for methanol.
Synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile as a Key Intermediate
The nitrile intermediate is crucial for the subsequent hydrolysis and esterification:
Step 1: Formation of 2-nitro-4-(trifluoromethyl)benzaldehyde oxime
- React 2-nitro-4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride and an inorganic base (NaOH, KOH, Ca(OH)2, Ba(OH)2).
- Conditions:
- Temperature: 0–20 °C
- Solvent: Water, with solvent to aldehyde weight ratio 1–10:1 (preferably 3:1)
- Molar ratio hydroxylamine hydrochloride:aldehyde: 1–5:1 (preferably 1:1)
- Molar ratio base:aldehyde: 0.5–10:1 (preferably 2:1)
- After reaction, adjust pH to 6–8 with acid (H2SO4, HCl, H3PO4, or acetic acid), extract and dry to isolate the oxime.
Step 2: Conversion to 2-nitro-4-(trifluoromethyl)benzonitrile
- Dissolve the oxime in acetonitrile.
- Add acetic anhydride and a catalyst (e.g., nickel composite catalyst).
- Heat to 70–120 °C for the reaction.
- Post-reaction, filter to recover catalyst, concentrate and purify the nitrile.
| Parameter | Range/Value |
|---|---|
| Oxime formation temperature | 0–20 °C |
| Water:aldehyde weight ratio | 1–10:1 (preferably 3:1) |
| Hydroxylamine hydrochloride:aldehyde molar ratio | 1–5:1 (preferably 1:1) |
| Base:aldehyde molar ratio | 0.5–10:1 (preferably 2:1) |
| Oxime to acetonitrile weight ratio | 0.5–10:1 (preferably 3:1) |
| Reaction temperature for nitrile formation | 70–120 °C |
| Catalyst ratio (nickel composite) | 0.02–0.5 (catalyst): 0.3–5 (acetic anhydride): 1 (oxime) |
Direct Nitration of 4-(trifluoromethyl)benzoate Derivatives
Another approach involves direct nitration of 4-(trifluoromethyl)benzoate esters:
- React 4-(trifluoromethyl)benzoate derivatives with a nitrating mixture (concentrated sulfuric acid and nitric acid).
- Temperature control is critical (0–100 °C) to obtain selective nitration at the 2-position.
- This method is commonly used for methyl or ethyl esters of 4-(trifluoromethyl)benzoic acid.
Alternative Synthesis via Cyanide Substitution on 3-nitro-4-chlorobenzotrifluoride
- Starting from 3-nitro-4-chlorobenzotrifluoride, react with cyanide sources (sodium cyanide, potassium cyanide, or cuprous cyanide) in the presence of catalysts (cuprous bromide, nickel bromide) and ionic liquids (methylimidazole derivatives).
- Reaction conditions:
- Temperature: 185–195 °C
- Time: 5–9 hours
- Solvent: N-methylpyrrolidone
- This yields 2-nitro-4-(trifluoromethyl)benzonitrile with high conversion efficiency (~96–97%) and selectivity (~95%) confirmed by gas chromatography.
| Parameter | Value/Range |
|---|---|
| Temperature | 185–195 °C |
| Reaction time | 5–9 hours |
| Catalyst | Cuprous bromide, nickel bromide |
| Ionic liquid | 1-butyl-3-methylimidazole bromide or tetrafluoroborate |
| Solvent | N-methylpyrrolidone |
| Conversion efficiency (GC) | 96–97% |
| Selectivity (GC) | 95% |
- The hydrolysis and alcoholysis route is versatile and can be tuned to produce methyl or ethyl esters by changing the alcohol used in the alcoholysis step.
- The nitrile intermediate (2-nitro-4-(trifluoromethyl)benzonitrile) is a key precursor, and its efficient synthesis via cyanide substitution on chlorinated nitroaromatics is well-established with high yield and selectivity.
- Use of ionic liquids as catalysts in cyanide substitution improves reaction efficiency and selectivity.
- Direct nitration methods require careful temperature control to avoid over-nitration or side reactions.
- The choice of base and reaction conditions in hydrolysis steps significantly affects yield and purity.
- Gas chromatographic analysis is essential for monitoring conversion and selectivity during synthesis.
The preparation of this compound involves multi-step synthesis, primarily through the formation of 2-nitro-4-(trifluoromethyl)benzonitrile followed by hydrolysis and esterification. The methods detailed above provide high yields and selectivity, with adaptable conditions for scale-up and industrial application. The use of modern catalysts and ionic liquids enhances efficiency, while careful control of reaction parameters ensures product purity.
Q & A
Q. What are the critical steps and challenges in synthesizing Ethyl 2-nitro-4-(trifluoromethyl)benzoate?
The synthesis typically involves multi-step reactions, including:
- Nitro-group introduction : Nitration of the benzene ring under controlled acidic conditions to avoid over-nitration or side reactions .
- Trifluoromethylation : Utilizing fluorinating agents (e.g., CF₃X reagents) in the presence of catalysts like Cu(I) or Pd(0) to achieve regioselectivity .
- Esterification : Coupling the carboxylic acid intermediate with ethanol via acid catalysis (e.g., H₂SO₄) or using coupling agents like DCC .
Key challenges : Ensuring purity at each step, minimizing byproducts (e.g., di-nitrated isomers), and optimizing reaction temperatures to prevent decomposition of the trifluoromethyl group .
Q. How can researchers characterize this compound using spectroscopic and analytical methods?
- NMR spectroscopy : The trifluoromethyl group (CF₃) appears as a distinct quartet in ¹⁹F NMR (~-60 ppm), while the nitro group (NO₂) influences aromatic proton splitting in ¹H NMR .
- Mass spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₈F₃NO₄⁺ at m/z 264.048) .
- Chromatography : HPLC with UV detection (λ ~270 nm) is used to assess purity, while TLC (silica gel, hexane/ethyl acetate) monitors reaction progress .
Q. What preliminary biological activities have been explored for this compound?
- Antimicrobial screening : Derivatives with nitro and trifluoromethyl groups exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus), likely due to electron-withdrawing effects enhancing membrane disruption .
- Anticancer potential : Structural analogs inhibit kinase pathways (e.g., EGFR) in in vitro assays, though potency varies with substituent positioning .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Systematic substituent analysis : Compare analogs (e.g., methyl vs. ethyl esters) to isolate the trifluoromethyl group’s role. For example, replacing the ethyl group with a methyl ester reduces lipophilicity, altering cellular uptake .
- Dose-response studies : Re-evaluate activity under standardized conditions (e.g., fixed pH, serum-free media) to control for experimental variability .
- Target validation : Use CRISPR knockouts or siRNA to confirm hypothesized targets (e.g., tyrosine kinases) .
Q. What strategies improve reaction yields during nitro-group introduction?
- Directed nitration : Use steric or electronic directing groups (e.g., ester or CF₃) to favor para/ortho nitro placement. For example, the trifluoromethyl group directs nitration to the ortho position .
- Catalytic optimization : Employ zeolites or ionic liquids to enhance regioselectivity and reduce side reactions .
- In situ monitoring : FTIR or Raman spectroscopy tracks nitro-intermediate formation, enabling real-time adjustments .
Q. How does the trifluoromethyl group influence electronic and steric properties in this compound?
- Electronic effects : The CF₃ group is strongly electron-withdrawing, lowering the LUMO energy of the aromatic ring and enhancing electrophilic substitution reactivity .
- Steric effects : The bulky CF₃ group restricts rotational freedom in the ester moiety, as confirmed by X-ray crystallography of analogs .
- Biological impact : Increased metabolic stability due to fluorine’s resistance to oxidative degradation, as shown in microsomal assays .
Methodological Recommendations
- Synthetic optimization : Use cesium carbonate as a base in esterification steps to improve yields (up to 85%) .
- Analytical validation : Cross-validate purity via ¹H/¹⁹F NMR coupling constants and HPLC retention times .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments to address variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
